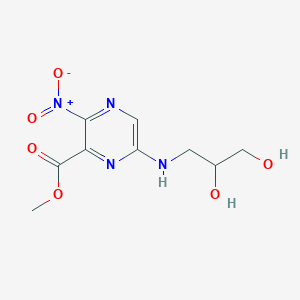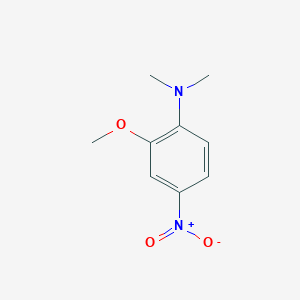
Pyrazinecarboxylic acid, 6-[(2,3-dihydroxypropyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-[(2,3-dihydroxypropyl)amino]-3-nitro-2-pyrazinecarboxylate is a complex organic compound with a unique structure that includes a pyrazine ring substituted with a nitro group, a carboxylate ester, and an amino group linked to a dihydroxypropyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[(2,3-dihydroxypropyl)amino]-3-nitro-2-pyrazinecarboxylate typically involves multi-step organic reactions. One common approach starts with the nitration of a pyrazine derivative to introduce the nitro group. This is followed by the esterification of the carboxylic acid group to form the carboxylate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(2,3-dihydroxypropyl)amino]-3-nitro-2-pyrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
Methyl 6-[(2,3-dihydroxypropyl)amino]-3-nitro-2-pyrazinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique structure and biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-[(2,3-dihydroxypropyl)amino]-3-nitro-2-pyrazinecarboxylate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the amino and dihydroxypropyl moieties can form hydrogen bonds and interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-6-bromopyrazine-2-carboxylate
- Methyl 6-bromo-3-amino-2-pyrazinecarboxylate
- Methyl 3-amino-6-chloropyrazine-2-carboxylate
Uniqueness
Methyl 6-[(2,3-dihydroxypropyl)amino]-3-nitro-2-pyrazinecarboxylate is unique due to the presence of the dihydroxypropyl moiety and the nitro group, which confer distinct chemical and biological properties compared to other similar pyrazine derivatives .
Properties
CAS No. |
87885-53-8 |
|---|---|
Molecular Formula |
C9H12N4O6 |
Molecular Weight |
272.21 g/mol |
IUPAC Name |
methyl 6-(2,3-dihydroxypropylamino)-3-nitropyrazine-2-carboxylate |
InChI |
InChI=1S/C9H12N4O6/c1-19-9(16)7-8(13(17)18)11-3-6(12-7)10-2-5(15)4-14/h3,5,14-15H,2,4H2,1H3,(H,10,12) |
InChI Key |
LQIAEAOIFUAQMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=CN=C1[N+](=O)[O-])NCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol](/img/structure/B13915545.png)


![(S)-5-Benzyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13915565.png)

![Tert-butyl N-[(3R,5S)-5-methyl-1-(3-nitro-4-pyridyl)-3-piperidyl]carbamate](/img/structure/B13915574.png)





![5-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B13915612.png)
![2-Amino-4-(hydroxymethyl)-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B13915617.png)

